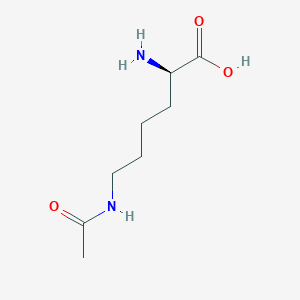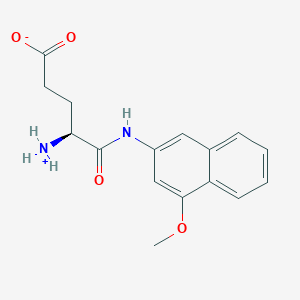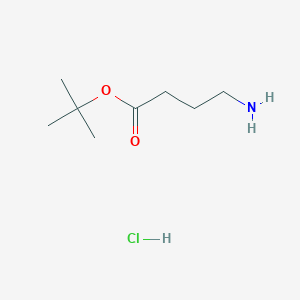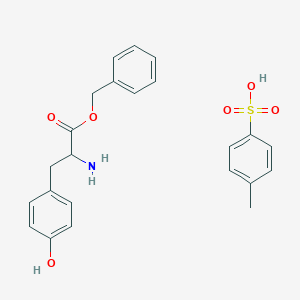
H-D-Lys(AC)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-D-Lys(AC)-OH” is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 . It is also known by other synonyms such as “H-D-Lys(Ac)-OH” and "N-EPSILON-ACETYL-D-LYSINE" . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “H-D-Lys(AC)-OH” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure is InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 .
Physical And Chemical Properties Analysis
“H-D-Lys(AC)-OH” has a molecular weight of 188.22 g/mol . It has a computed XLogP3 value of -2.8, indicating its solubility characteristics . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 188.11609238 g/mol . The topological polar surface area is 92.4 Ų .
Wissenschaftliche Forschungsanwendungen
Liquid Chromatography-Mass Spectrometry (LC-MS) in Vitamin D Analysis : LC-MS has shown significant advancement in measuring vitamin D metabolites and analogues, offering flexibility, sensitivity, and specificity crucial for clinical testing and research into various diseases linked with vitamin D levels (El-Khoury, Reineks, & Wang, 2011).
Vitamin D's Role in Health and Disease : This topic encompasses the methodologies used in clinical laboratories for 25-OHD testing, including immunoassays and LC-MS, highlighting the need for method standardization and further research into vitamin D's link with non-skeletal diseases (Su, Narla, & Zhu, 2014).
OH∗ Chemiluminescence in Hydrogen Combustion : Research on OH∗ formation in the H2/O2 system through shock-tube experiments contributes to understanding hydrogen combustion, offering insights into the kinetics of OH∗ emission and its relevance to combustion systems (Kathrotia et al., 2010).
Quantitative NMR for Natural Products Analysis : Quantitative NMR (qHNMR) has emerged as a principal analytical method for the quantitative determination of metabolites in complex biological matrices, underlining its analytical potential and limitations in natural products research (Pauli, Jaki, & Lankin, 2005).
Air-Displacement Plethysmography for Body-Composition Assessment : This method is highlighted as a practical alternative to traditional body-composition techniques, offering insights into its accuracy and application in assessing body fat in adults and children (Fields, Goran, & McCrory, 2002).
Safety And Hazards
Safety data for “H-D-Lys(AC)-OH” suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . Skin and eye contact should be avoided, and contaminated clothing should be removed immediately . In case of a spill or leak, dust formation should be avoided, and the area should be ventilated .
Eigenschaften
IUPAC Name |
(2R)-6-acetamido-2-aminohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTERQYGMUDWYAZ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426374 |
Source


|
| Record name | N~6~-Acetyl-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Lys(AC)-OH | |
CAS RN |
51621-57-9 |
Source


|
| Record name | N~6~-Acetyl-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














